1-(2-isothiocyanatoethyl)-2-methoxybenzene
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Overview
Description
1-(2-Isothiocyanatoethyl)-2-methoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl chain, which is further connected to a methoxybenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-isothiocyanatoethyl)-2-methoxybenzene typically involves the reaction of a primary amine with thiophosgene or a similar reagent. One common method is the reaction of 2-methoxybenzylamine with thiophosgene under controlled conditions to yield the desired isothiocyanate . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of isothiocyanates, including this compound, often involves large-scale reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatoethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced via reduction reactions.
Scientific Research Applications
1-(2-Isothiocyanatoethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-isothiocyanatoethyl)-2-methoxybenzene involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer activity, where it targets specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Phenethyl Isothiocyanate: Known for its anticancer properties and found in cruciferous vegetables.
(2-Isothiocyanatoethyl)cyclopentane: Another isothiocyanate with similar reactivity but different structural features.
2-Isothiocyanatoethyl Methacrylate: Used in polymer chemistry for post-polymerization modifications.
Uniqueness
1-(2-Isothiocyanatoethyl)-2-methoxybenzene is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy group on the benzene ring can influence its chemical behavior and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
60114-03-6 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
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